molecular formula C22H24N4O4S2 B2932387 2-({5-[2-(3,4-dimethoxyphenyl)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(4-ethylphenyl)acetamide CAS No. 887208-84-6

2-({5-[2-(3,4-dimethoxyphenyl)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(4-ethylphenyl)acetamide

Cat. No.: B2932387
CAS No.: 887208-84-6
M. Wt: 472.58
InChI Key: IBEPFLBYXKYPPS-UHFFFAOYSA-N
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Description

This compound is a 1,3,4-thiadiazole-based acetamide derivative characterized by a central thiadiazole ring substituted with a sulfanyl-acetamide chain and aryl groups. The structure includes:

  • 1,3,4-Thiadiazole core: A heterocyclic ring containing sulfur and nitrogen atoms, known for enhancing metabolic stability and bioactivity in medicinal chemistry .
  • 3,4-Dimethoxyphenyl acetamide moiety: The electron-rich methoxy groups may improve solubility and influence receptor binding via hydrogen bonding or π-π stacking .

Synthetic routes for analogous compounds involve multi-step protocols, such as cyclization of thiosemicarbazides (e.g., using CS₂/KOH under reflux) and subsequent nucleophilic substitutions .

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-[5-[2-(4-ethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O4S2/c1-4-14-5-8-16(9-6-14)23-20(28)13-31-22-26-25-21(32-22)24-19(27)12-15-7-10-17(29-2)18(11-15)30-3/h5-11H,4,12-13H2,1-3H3,(H,23,28)(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBEPFLBYXKYPPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)CC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({5-[2-(3,4-dimethoxyphenyl)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(4-ethylphenyl)acetamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.

    Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group is introduced through a nucleophilic substitution reaction, where a suitable dimethoxyphenyl halide reacts with the thiadiazole intermediate.

    Formation of the Acetamido Group: The acetamido group is formed by reacting the intermediate with acetic anhydride or an acetyl chloride derivative.

    Introduction of the Ethylphenyl Group: The final step involves the attachment of the ethylphenyl group through a coupling reaction, often facilitated by a catalyst such as palladium.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the employment of green chemistry principles to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the nitro groups or other reducible functionalities within the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions can take place, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halides, sulfonates, and various catalysts (e.g., palladium, copper) facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, alcohols

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that can be used as catalysts in organic reactions.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Biology and Medicine

    Antimicrobial Activity: Studies have shown that thiadiazole derivatives possess antimicrobial properties, making this compound a potential candidate for the development of new antibiotics.

    Anti-inflammatory and Anticancer Properties: Research indicates that this compound may exhibit anti-inflammatory and anticancer activities, providing a basis for further investigation in drug development.

Industry

    Agriculture: The compound could be used in the formulation of pesticides or herbicides due to its potential biological activity.

    Pharmaceuticals: Its diverse chemical reactivity makes it a valuable intermediate in the synthesis of various pharmaceutical agents.

Mechanism of Action

The mechanism of action of 2-({5-[2-(3,4-dimethoxyphenyl)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(4-ethylphenyl)acetamide involves its interaction with specific molecular targets and pathways:

    Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity.

    Receptor Modulation: It can interact with cellular receptors, altering signal transduction pathways and leading to various biological effects.

    DNA Intercalation: The compound may intercalate into DNA, disrupting replication and transcription processes, which is particularly relevant in its anticancer activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural analogs of this compound differ primarily in substituents on the thiadiazole ring and aryl groups. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Molecular Weight LogP* Reported Bioactivity References
Target Compound 3,4-Dimethoxyphenyl, 4-Ethylphenyl ~490.5 ~3.2 Not explicitly reported; inferred antimicrobial/anti-inflammatory potential
N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide 4-Methoxybenzyl, 2-Chloro-5-CF₃-phenyl 528.9 ~4.1 Enhanced halogen bonding; potential kinase inhibition
2-({5-[(4-Chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(2,4-dimethylphenyl)acetamide 4-Chlorobenzyl, 2,4-Dimethylphenyl 451.0 ~3.8 Antibacterial activity (Gram-positive strains)
N-(3,4-Dichlorophenyl)-2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide 4-Methoxybenzyl, 3,4-Dichlorophenyl 472.4 ~4.0 Antifungal activity (Candida spp.)
2-((5-Acetamido-1,3,4-thiadiazol-2-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide Acetamido-thiadiazole, 2,5-Dimethoxyphenyl 396.4 ~2.5 Anti-exudative activity (comparable to diclofenac in preclinical models)

*LogP values estimated using fragment-based methods.

Key Findings:

Substituent Effects on Bioactivity: Electron-Withdrawing Groups (e.g., Cl, CF₃ in ): Increase lipophilicity and enhance binding to hydrophobic enzyme pockets, improving antimicrobial activity. Methoxy Groups (e.g., in ): Improve solubility and modulate metabolic stability, critical for oral bioavailability.

Thiadiazole vs. Oxadiazole Cores :

  • Thiadiazole derivatives (target compound, ) exhibit higher metabolic stability compared to oxadiazole analogs (e.g., ) due to sulfur’s resistance to oxidative degradation .

Pharmacological Data :

  • Compounds with 2,5-dimethoxyphenyl groups () show significant anti-inflammatory effects (e.g., 50% inhibition of edema at 10 mg/kg), while 3,4-dichlorophenyl analogs () demonstrate antifungal activity (MIC = 8 µg/mL against Candida albicans) .

Synthetic Accessibility :

  • The target compound’s synthesis likely follows protocols similar to , but the 3,4-dimethoxyphenyl group may require protective strategies to prevent demethylation during reactions .

Biological Activity

The compound 2-({5-[2-(3,4-dimethoxyphenyl)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(4-ethylphenyl)acetamide is a complex organic molecule that incorporates a thiadiazole ring and various aromatic moieties. This structure is significant due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The following sections will detail the compound's biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C21H22N4O5SC_{21}H_{22}N_{4}O_{5}S. Its structure includes:

  • A thiadiazole ring , which has been associated with various biological activities.
  • Dimethoxyphenyl and ethylphenyl groups that may influence its interaction with biological targets.

The biological activity of this compound is hypothesized to involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes, leading to altered metabolism in target cells.
  • Receptor Modulation : It could bind to various receptors, modifying their activity and triggering downstream signaling pathways.
  • Antioxidant Activity : Compounds with similar structures have shown potential as antioxidants, which can protect cells from oxidative stress.

Antimicrobial Activity

Research has indicated that thiadiazole derivatives exhibit significant antimicrobial properties. For instance:

  • Compounds similar to the one have shown effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli.
  • The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting protein synthesis.

Anticancer Activity

The anticancer potential of 1,3,4-thiadiazole derivatives has been extensively studied. Notable findings include:

  • In vitro studies have demonstrated that derivatives can inhibit the proliferation of cancer cell lines such as breast (MDA-MB-231), prostate (PC3), and glioblastoma (U87).
  • The mechanism may involve the induction of apoptosis through activation of caspases or inhibition of cell cycle progression.
Activity TypeTarget Cells/OrganismsMechanism of Action
AntimicrobialStaphylococcus aureus, E. coliDisruption of cell wall synthesis
AnticancerMDA-MB-231, PC3, U87Induction of apoptosis; cell cycle arrest

Case Studies

  • Anticancer Efficacy : A study evaluated the cytotoxic effects of various thiadiazole derivatives against human breast cancer cells using the MTT assay. Results indicated that certain derivatives exhibited IC50 values as low as 1.16 µg/mL against specific cancer types .
  • Antimicrobial Testing : In a separate study, derivatives were tested against a panel of bacteria and fungi. The compounds showed promising results with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

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